molecular formula C23H23NO3 B3941667 4'-methoxy-N-[2-(4-methylphenoxy)ethyl]-3-biphenylcarboxamide

4'-methoxy-N-[2-(4-methylphenoxy)ethyl]-3-biphenylcarboxamide

Cat. No. B3941667
M. Wt: 361.4 g/mol
InChI Key: LBCSGPUJNQOWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-methoxy-N-[2-(4-methylphenoxy)ethyl]-3-biphenylcarboxamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGlu5). It is a potent and specific inhibitor of mGlu5, which plays a crucial role in the regulation of synaptic plasticity, learning, and memory. MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

4'-methoxy-N-[2-(4-methylphenoxy)ethyl]-3-biphenylcarboxamide acts as a negative allosteric modulator of mGlu5, which means that it binds to a site on the receptor that is distinct from the glutamate binding site and reduces the receptor's activity. By inhibiting mGlu5, 4'-methoxy-N-[2-(4-methylphenoxy)ethyl]-3-biphenylcarboxamide can modulate the release of various neurotransmitters and affect synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
4'-methoxy-N-[2-(4-methylphenoxy)ethyl]-3-biphenylcarboxamide has been shown to have various biochemical and physiological effects, including reducing anxiety-like behavior in rodents, decreasing cocaine self-administration in rats, and improving cognitive function in mice. It has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and reward.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4'-methoxy-N-[2-(4-methylphenoxy)ethyl]-3-biphenylcarboxamide in lab experiments is its high specificity and potency for mGlu5, which allows for precise modulation of the receptor's activity. However, one of the limitations of using 4'-methoxy-N-[2-(4-methylphenoxy)ethyl]-3-biphenylcarboxamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 4'-methoxy-N-[2-(4-methylphenoxy)ethyl]-3-biphenylcarboxamide, including:
1. Investigating its potential therapeutic applications in various neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and drug addiction.
2. Studying its effects on synaptic plasticity, learning, and memory, and exploring its potential as a cognitive enhancer.
3. Developing new analogs of 4'-methoxy-N-[2-(4-methylphenoxy)ethyl]-3-biphenylcarboxamide that have improved solubility and pharmacokinetic properties.
4. Investigating the role of mGlu5 in various neurological and psychiatric disorders using 4'-methoxy-N-[2-(4-methylphenoxy)ethyl]-3-biphenylcarboxamide as a tool to modulate the receptor's activity.
5. Exploring the potential of 4'-methoxy-N-[2-(4-methylphenoxy)ethyl]-3-biphenylcarboxamide as a research tool for studying the role of mGlu5 in various physiological and pathological processes.

Scientific Research Applications

4'-methoxy-N-[2-(4-methylphenoxy)ethyl]-3-biphenylcarboxamide has been widely used in scientific research to study the role of mGlu5 in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and reward.

properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(4-methylphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-17-6-10-22(11-7-17)27-15-14-24-23(25)20-5-3-4-19(16-20)18-8-12-21(26-2)13-9-18/h3-13,16H,14-15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCSGPUJNQOWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-methoxy-N-[2-(4-methylphenoxy)ethyl]biphenyl-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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